molecular formula C12H15F9N2O6S3 B069901 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide CAS No. 169051-77-8

1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide

Cat. No. B069901
CAS RN: 169051-77-8
M. Wt: 550.4 g/mol
InChI Key: LUWJQOLQUXTUGM-UHFFFAOYSA-N
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Description

“1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide” is a fluorinated, hydrophobic ionic liquid . It has the empirical formula C12H15F9N2O6S3 and a molecular weight of 550.44 . The compound is also known by the synonym DMPIMe .


Molecular Structure Analysis

The molecular structure of “1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide” consists of a 1,2-dimethyl-3-propylimidazolium cation and a tris(trifluoromethylsulfonyl)methide anion . The InChI string representation of the molecule is InChI=1S/C8H15N2.C4F9O6S3/c1-4-5-10-7-6-9(3)8(10)2;5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h6-7H,4-5H2,1-3H3;/q+1;-1 .


Physical And Chemical Properties Analysis

It is a fluorinated, hydrophobic ionic liquid .

Scientific Research Applications

Electrolytes in Energy Storage Devices

DMPIMe is used as an electrolyte in various energy storage devices due to its excellent thermal stability and ionic conductivity. Its application in lithium-ion batteries is particularly notable, where it helps in enhancing the performance and life cycle of the batteries .

Green Solvents for Chemical Reactions

As a hydrophobic ionic liquid, DMPIMe serves as a green solvent for chemical reactions. It provides a non-volatile and thermally stable medium that can replace traditional organic solvents, reducing environmental impact .

Carbon Capture

The compound’s ability to absorb carbon dioxide makes it valuable in carbon capture technologies. It can be used to develop absorbents that capture CO2 from industrial emissions, thereby mitigating greenhouse gas effects .

Pharmaceutical Synthesis

In pharmaceutical synthesis, DMPIMe is utilized for its solvent properties, which can facilitate the synthesis of complex molecules. Its stability and non-reactivity make it suitable for use in various pharmaceutical processes .

Nanoparticle Synthesis

DMPIMe is instrumental in the synthesis of nanoparticles. It acts as a stabilizing agent that controls the size and distribution of nanoparticles, which are critical in fields like drug delivery and electronics .

Organic Solar Cells

The use of DMPIMe in organic solar cells as an ionic liquid electrolyte has been explored. It can improve the efficiency and durability of solar cells by providing a stable medium for electron transport .

Future Directions

The future directions for the use of “1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide” and other ionic liquids could involve further exploration of their unique properties for applications in various fields such as green chemistry, catalysis, and materials science .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane;1,2-dimethyl-3-propylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C4F9O6S3/c1-4-5-10-7-6-9(3)8(10)2;5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h6-7H,4-5H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWJQOLQUXTUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1C)C.[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F9N2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584950
Record name 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium tris(trifluoromethanesulfonyl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide

CAS RN

169051-77-8
Record name 1H-Imidazolium, 1,2-dimethyl-3-propyl-, salt with tris[(trifluoromethyl)sulfonyl]methane (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169051-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium tris(trifluoromethanesulfonyl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide
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1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide
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1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide
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Reactant of Route 6
1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide

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